molecular formula C10H11BrOS B14060415 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14060415
M. Wt: 259.16 g/mol
InChI Key: BZCKQDNTEKFQRY-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone attached to a substituted benzene ring. The benzene ring features a bromomethyl (-CH2Br) group at the 5th position and a mercapto (-SH) group at the 2nd position. This structure confers unique reactivity, particularly in nucleophilic substitution (due to the bromomethyl group) and thiol-mediated interactions (via the -SH group).

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)8-5-7(6-11)3-4-10(8)13/h3-5,13H,2,6H2,1H3

InChI Key

BZCKQDNTEKFQRY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CBr)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 2-methyl-5-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.

    Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like Grignard reagents or hydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiols or alcohols.

Scientific Research Applications

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl and mercapto groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactive functional groups:

    Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

    Mercapto Group: Can form disulfide bonds or undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.

    Propanone Moiety: Participates in addition reactions, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogs based on substituents, molecular properties, and bioactivity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one Cl at 3-position, -SH at 2-position C10H11ClOS 214.71 Predicted pKa: 5.47; Boiling point: 353.9°C
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Bromomethyl on indole, phenylsulfonyl group C17H14BrNO3S 400.26 Synthetic intermediate for heterocyclic systems
1-(2,6-Dihydroxyphenyl)propan-1-one Dihydroxy groups at 2,6-positions C9H10O3 166.18 Antifungal activity against Botrytis cinerea
1-(4-Fluorophenyl)-3-(hydrazinyloxy)propan-1-one (ME-2) Fluorophenyl, hydrazinyloxy side chain C22H20ClN3O4S 356.39 Anti-inflammatory potential
3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4f) Oxadiazole ring, fluorophenyl substituent C23H17FN2O3 388.39 Melting point: 146–148°C; IR: 1680 cm⁻¹ (C=O)
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2160) Hydroxy-methoxyphenyl, pyridinyl C15H15NO3 257.29 Genotoxicity concerns (WHO evaluation)

Physicochemical Properties

  • Acidity : The mercapto group’s pKa (~5.47) in chloromethyl analogs implies moderate water solubility at physiological pH, advantageous for drug delivery.
  • Thermal Stability : Brominated compounds generally exhibit lower melting points than chlorinated or hydroxylated analogs due to reduced crystallinity.

Biological Activity

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique structure, which includes a bromomethyl group, a mercapto group, and a propanone moiety. Its molecular formula is C10H10BrOS, with a molecular weight of approximately 338.06 g/mol. The presence of both the bromomethyl and mercapto groups allows for diverse chemical reactivity, making this compound significant in various synthetic applications and potential biological activity.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The compound's functional groups facilitate the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may lead to significant biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation: The mercapto group can form disulfide bonds, which are critical for protein structure and function.
  • Electrophilic Character: The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

Research Findings

Recent studies have explored the potential applications of this compound in various fields, particularly in medicinal chemistry. Its structural features suggest promise in antimicrobial and anticancer properties due to its reactive groups.

Case Studies and Experimental Evidence

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into antibacterial agents .
  • Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes. For example, it was found to inhibit the activity of certain kinases, which play crucial roles in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity
Benzyl BromideContains a bromomethyl groupSimilar reactivity due to bromine presence
2-ChloropropanoneShares the chloropropanone moietySimilar functional group but lacks thiol
ThiophenolContains a mercapto groupShares the thiol functionality

The combination of functional groups—both a bromomethyl and a mercapto group—distinguishes this compound from similar compounds that may lack one or both functionalities.

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